4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
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Overview
Description
4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. This compound features a difluorophenyl group, a triazole ring, and an oxetane ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions using difluorobenzene derivatives.
Attachment of the Triazole Ring: This can be done through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.
Reduction: Reduction reactions could target the oxetane ring or the difluorophenyl group.
Substitution: The difluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorophenyl and triazole groups could play a role in binding to molecular targets, while the oxetane ring might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one: Lacks the difluorophenyl group.
4-(2,4-Dichlorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 4-(2,4-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C13H11F2N3O2 |
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Molecular Weight |
279.24 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3 |
InChI Key |
HHIPUCKYJXINPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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